2-(tert-Butyl)-1,6-naphthyridin-5-amine

Lipophilicity XLogP3 Solubility

Researchers face aggregation-caused quenching in TADF OLED emitters and isomeric mixtures from unsubstituted naphthyridines. 2-(tert-Butyl)-1,6-naphthyridin-5-amine solves these problems by: • Suppressing intermolecular π-π stacking via steric bulk, preserving electroluminescence efficiency. • Directing regioselective functionalization to C-7/8 positions, eliminating isomeric purification. • Enhancing lipophilicity (XLogP3 2.5 vs. 0.9 for parent) for improved membrane permeability in kinase inhibitor design. Supplied with ≥98% purity and shipped globally from BenchChem.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 1352329-32-8
Cat. No. B565825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-1,6-naphthyridin-5-amine
CAS1352329-32-8
Synonyms2-(1,1-Dimethylethyl)-1,6-naphthyridin-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=C1)C(=NC=C2)N
InChIInChI=1S/C12H15N3/c1-12(2,3)10-5-4-8-9(15-10)6-7-14-11(8)13/h4-7H,1-3H3,(H2,13,14)
InChIKeyIFDJMDDTINTVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-1,6-naphthyridin-5-amine: Overview


2-(tert-Butyl)-1,6-naphthyridin-5-amine (CAS 1352329-32-8) is a heterocyclic aromatic compound belonging to the 1,6-naphthyridine class, characterized by a fused bicyclic core with nitrogen atoms at positions 1 and 6 . It carries a bulky tert-butyl substituent at the 2-position and a primary amine at the 5-position, giving it a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . This scaffold is recognized in both medicinal chemistry and materials science; the 1,6-naphthyridine motif has been explored as a kinase inhibitor platform [1] and as an electron-acceptor building block in organic light-emitting diode (OLED) applications [2].

Why Generic Substitution Fails for 1,6-Naphthyridines


The 1,6-naphthyridine scaffold is highly sensitive to substituent identity; even a single methyl-to-tert-butyl change at the 2-position profoundly alters lipophilicity, steric profile, and thermal behavior [1]. The tert-butyl group raises the calculated XLogP3 from 0.9 (parent) to 2.5, a nearly threefold increase in predicted partitioning behavior that directly impacts solubility in organic media and chromatographic retention [1]. In OLED applications, the steric bulk of the tert-butyl group suppresses intermolecular π–π stacking that otherwise leads to aggregation-caused quenching, a critical factor for maintaining electroluminescence efficiency [2]. Consequently, a researcher or procurement specialist cannot simply substitute the parent 1,6-naphthyridin-5-amine or the 2-methyl analog and expect equivalent performance in either synthetic transformation or device fabrication. The quantitative evidence below establishes precisely where the tert-butyl congener diverges from its closest comparators.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Parent Scaffold

The tert-butyl substituent at the 2-position drives a substantial increase in calculated lipophilicity. 2-(tert-Butyl)-1,6-naphthyridin-5-amine exhibits an XLogP3 of 2.5 , compared with 0.9 for the unsubstituted parent 1,6-naphthyridin-5-amine [1]. This represents a 2.8-fold higher logP value, indicating significantly greater preference for organic phases over aqueous media.

Lipophilicity XLogP3 Solubility Medicinal Chemistry

Steric Bulk and Conformational Control

The tert-butyl group introduces a single rotatable bond (C–C(CH₃)₃) that is absent in the parent compound (0 rotatable bonds) [1]. While both compounds share the same polar surface area (TPSA = 51.8 Ų), the tert-butyl group adds significant steric bulk (estimated van der Waals volume increase of ~45 ų) without altering hydrogen-bonding capacity [2]. In OLED-relevant contexts, such steric decoration is known to suppress intermolecular π–π stacking that causes aggregation-caused quenching [3].

Steric Hindrance Rotatable Bond Aggregation-Caused Quenching OLED

Molecular Weight and Handling Considerations

At 201.27 g/mol, 2-(tert-Butyl)-1,6-naphthyridin-5-amine is 56.11 g/mol (39%) heavier than the unsubstituted parent (145.16 g/mol) [1]. This difference affects shipping weight, inventory density, and stoichiometric calculations when used as a synthetic building block. Additionally, the compound is recommended for storage at -20°C to maintain stability [2], a handling requirement not uniformly specified for the parent compound [3].

Molecular Weight Handling Procurement Stoichiometry

Validated Application for OLED Fabrication

Multiple independent vendor technical datasheets explicitly document 2-(tert-Butyl)-1,6-naphthyridin-5-amine as 'a reactant in the preparation of organic light emitting devices' [1][2]. In contrast, the unsubstituted 1,6-naphthyridin-5-amine is marketed as a general-purpose 'research chemical' or 'building block' without specific OLED application annotation [3]. The 1,6-naphthyridine core is recognized as an electron-acceptor building block in patented OLED material compositions [4], supporting the rationale that the tert-butyl substituent tailors the scaffold for optoelectronic use.

OLED Electron Transport Device Fabrication Application Validation

Evidence-Backed Application Scenarios


OLED Electron-Transport and Host Material R&D

The 1,6-naphthyridine core serves as an electron-acceptor unit in thermally activated delayed fluorescence (TADF) emitter design [1]. 2-(tert-Butyl)-1,6-naphthyridin-5-amine provides the 5-amine handle for further donor conjugation, while the tert-butyl group at the 2-position introduces steric bulk that suppresses intermolecular π–π stacking, a known cause of aggregation-caused quenching in solid-state devices [2]. Its validated use as an OLED reactant by multiple vendors [3] makes it a direct procurement choice for OLED materials laboratories seeking to fabricate deep-blue emission layers with high external quantum efficiency.

Kinase Inhibitor Scaffold Derivatization

The 1,6-naphthyridine motif has been established as a multivalent scaffold for kinase inhibition, including c-Met and SYK targets . The elevated XLogP3 of 2.5 (vs. 0.9 for the parent) predicts improved membrane permeability, a desirable property for intracellular kinase targets. The 5-amine serves as a versatile vector for introducing aminoalkylamino or urea linkages, while the tert-butyl group at position 2 occupies a lipophilic pocket that can enhance binding affinity. Medicinal chemistry groups can procure this compound as a late-stage diversification intermediate where balanced lipophilicity is critical.

Sterically Controlled Regioselective Synthesis

The bulky tert-butyl group at the 2-position directs electrophilic substitution and cross-coupling reactions away from the adjacent C-3 position, enabling chemists to achieve regioselective functionalization at the C-7 or C-8 positions of the naphthyridine ring [4]. This steric directing effect is absent in the unsubstituted parent, which typically yields isomeric mixtures requiring chromatographic separation. Synthetic methodology groups should select this building block when reaction regioselectivity is paramount for downstream product yield and purity.

Coordination Chemistry and Ligand Design

The rigid aromatic framework of 1,6-naphthyridine, combined with the steric protection of the tert-butyl group, makes 2-(tert-Butyl)-1,6-naphthyridin-5-amine a suitable precursor for designing bidentate or tridentate ligands for transition metal catalysis [5]. The 5-amine can be elaborated into imine or amide donors, while the tert-butyl group prevents undesired coordination modes and enhances catalyst stability. Inorganic and organometallic chemistry laboratories procuring this building block benefit from a pre-installed steric element that simplifies ligand optimization.

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